N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a pyrimidine core with oxadiazole and morpholine moieties, which may contribute to its biological activity.
The compound has been referenced in various patents and scientific literature, indicating its relevance in drug discovery and development. Notably, it has been associated with treatments targeting diseases such as cancer and viral infections, as suggested by its structural characteristics that align with known pharmacophores .
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It falls within the category of carboxamides, which are known for their diverse biological activities.
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step processes that integrate various organic reactions. Common methods may include:
The synthesis may require specific reagents and conditions, such as controlled temperatures and pH levels, to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for characterization.
The molecular formula is , with a molecular weight of approximately 244.29 g/mol. The compound exhibits specific stereochemistry which may influence its biological interactions.
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions often require catalysts or specific solvents to facilitate the transformation while minimizing side reactions.
The mechanism of action for N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is not fully elucidated but is believed to involve modulation of specific biological pathways:
Research indicates potential interactions with protein targets linked to cancer proliferation and viral replication .
The compound is expected to have moderate solubility in organic solvents due to its polar functional groups. It likely exhibits solid-state properties typical for crystalline compounds.
Key chemical properties include:
Relevant data from studies suggest that similar compounds exhibit favorable pharmacokinetic profiles .
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide shows promise in several scientific applications:
The pyrimidine-4-carboxamide scaffold serves as a privileged structural motif in medicinal chemistry due to its versatile hydrogen-bonding capacity and planar aromatic geometry. In N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide, the carboxamide linker (-CONH-) strategically connects the pyrimidine core to the 5-methyl-1,3,4-oxadiazole moiety, enabling critical target interactions. This design leverages the carboxamide's dual hydrogen-bonding functionality: the carbonyl oxygen acts as a hydrogen-bond acceptor while the NH group serves as a hydrogen-bond donor. Such features are essential for forming complementary interactions with biological targets, particularly kinase ATP-binding sites [2].
The 6-position morpholine substitution enhances solubility and provides a conformational handle for optimizing target engagement. Computational modeling indicates the carboxamide bridge adopts a near-coplanar orientation relative to the pyrimidine ring, maximizing π-orbital overlap and electronic delocalization. This configuration stabilizes the bioactive conformation through intramolecular interactions, reducing the entropic penalty upon target binding. Structural analogs demonstrate that replacing the carboxamide linker with ester or ketone functionalities diminishes target affinity by 10-100 fold, underscoring this group's critical role in molecular recognition [2].
Table 1: Bioactivity Impact of Pyrimidine-4-Carboxamide Modifications
Modification Position | Structural Change | Observed Bioactivity Impact |
---|---|---|
Carboxamide linker | Replacement with ester group | >90% affinity loss |
C6 position | Morpholine vs. piperidine | 3-5x affinity variation |
Carboxamide NH | Methylation | Complete affinity loss |
C2/C5 pyrimidine | Hydrogen vs. methyl | 2-3x potency modulation |
Morpholine Pharmacophore: The morpholine ring at the pyrimidine 6-position serves dual purposes in the molecular architecture. First, its saturated heterocyclic nature provides significant solubility enhancement, counterbalancing the hydrophobic character of the oxadiazole-pyrimidine framework. Second, the morpholine oxygen engages in key hydrogen-bonding interactions with target proteins, as confirmed through protein-ligand co-crystallography studies of analogous compounds. The equatorial orientation of the oxygen atom in the chair-conformed morpholine ring positions it optimally for water-mediated hydrogen bonds within hydrophobic binding pockets. Comparative SAR studies indicate that N-methylation of morpholine reduces target affinity by approximately 40%, while replacement with tetrahydropyran ablates activity entirely, highlighting morpholine's electronic and steric precision requirements [2].
1,3,4-Oxadiazole Attributes: The 5-methyl-1,3,4-oxadiazole unit functions as a bioisostere for carboxylic acid esters and amides while conferring superior metabolic stability. The methyl group at the 5-position provides strategic steric bulk that influences the compound's binding orientation. Electromeric studies demonstrate that the oxadiazole ring exhibits significant π-deficient character, making it an effective hydrogen-bond acceptor, particularly through the N3 nitrogen atom. This electronic profile facilitates dipole-dipole interactions with target protein residues. The oxadiazole's stability under physiological conditions is evidenced by its persistence in metabolic assays using liver microsomes (>85% remaining after 60 minutes), contrasting with the rapid hydrolysis observed in isoxazole analogs [1] [2].
Synergistic Electronic Effects: Density functional theory (DFT) calculations reveal substantial electron delocalization between the morpholine-substituted pyrimidine and the oxadiazole ring. The carboxamide linker enables resonance conjugation that extends the electron-rich system from the morpholine oxygen to the oxadiazole nitrogens. This extended conjugation lowers the compound's HOMO-LUMO gap by approximately 0.8 eV compared to non-conjugated analogs, potentially facilitating charge-transfer interactions with biological targets. The methyl group on the oxadiazole ring exerts a moderate +I effect that subtly modulates the electron density distribution across the system, optimizing it for specific target engagements [2].
The integration of rigid heterocycles serves as a central conformational restriction strategy in this compound's design. The 1,3,4-oxadiazole ring exhibits exceptional planarity and rotational energy barriers exceeding 25 kcal/mol at the C2-methyl connection, effectively locking the orientation of the methylene bridge relative to the heterocycle. This restriction significantly reduces the entropic penalty during target binding compared to flexible alkyl chains. Molecular dynamics simulations indicate the compound samples less than 5% of the conformational space accessible to analogous structures with aliphatic linkers [2].
The methylene bridge (-CH₂-) connecting the oxadiazole to the carboxamide group adopts a specific torsion angle range of 110°±15° relative to the pyrimidine plane. This preferred orientation positions the oxadiazole's dipole moment perpendicular to the pyrimidine system, creating optimal electrostatic complementarity with target binding sites. Introduction of α-methyl groups on the methylene bridge to induce additional restriction resulted in compounds with 4-fold decreased solubility and negligible affinity improvement, indicating the current design achieves an optimal balance between rigidity and physicochemical properties [2].
Table 2: Conformational Analysis of Structural Components
Molecular Fragment | Rotational Barriers (kcal/mol) | Torsion Constraints | Impact on Binding Free Energy |
---|---|---|---|
Oxadiazole-pyrimidine | >25 (C-N bond) | Planar ±10° | ΔG = -3.2 kcal/mol |
Morpholine-pyrimidine | 8-10 (C-N bond) | Chair conformation | ΔG = -1.8 kcal/mol |
Methylene linker | 5-7 (C-C bonds) | 110°±15° | ΔG = -2.1 kcal/mol |
The morpholine ring exhibits chair-to-chair inversion with an energy barrier of approximately 10 kcal/mol, but maintains a single conformation when bound to biological targets, as evidenced by NMR spectroscopy in protein-bound states. The preferred chair conformation positions the oxygen atom equatorially, maximizing its exposure to solvent and hydrogen-bonding partners. Molecular constraints introduced by the fused heterocyclic systems collectively reduce the bioactive conformation population to >85% in aqueous solution, compared to <40% in less constrained analogs, explaining the significant bioactivity enhancement observed for this compound series [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7